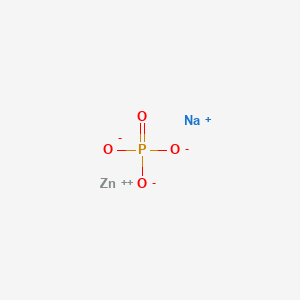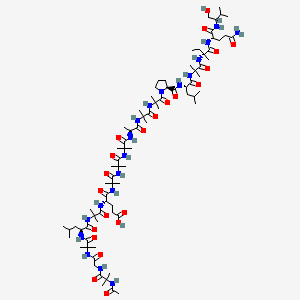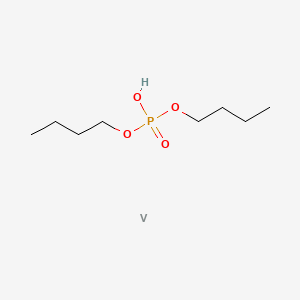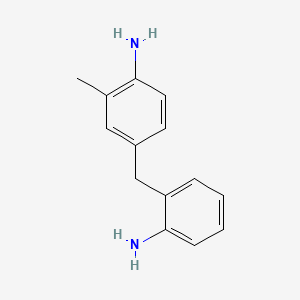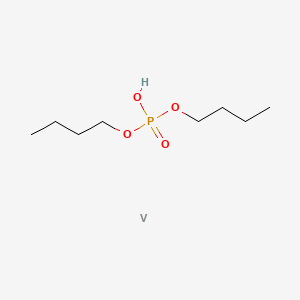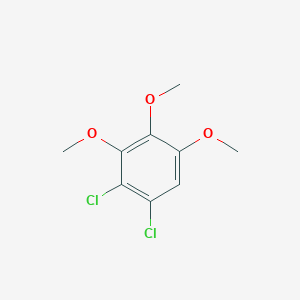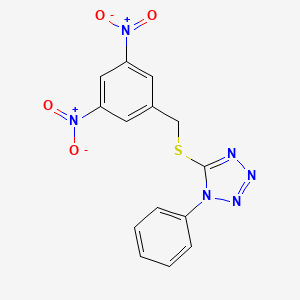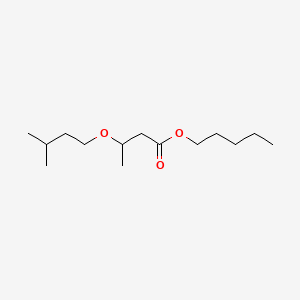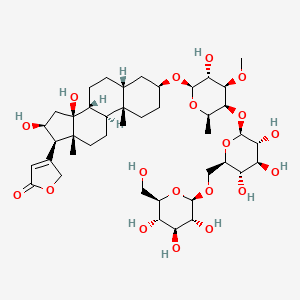
Neogitostin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neogitostin is a steroid glycoside compound, specifically a cardenolide, which is a type of cardiac glycoside. These compounds are known for their ability to affect the heart’s contractility and are often derived from plants such as Digitalis purpurea . This compound is chemically identified as Gitoxigenin 3-O-[β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl-(1→4)-β-D-digitalopyranoside] .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Neogitostin involves the glycosylation of Gitoxigenin with specific sugar moieties. The reaction typically requires the use of glycosyl donors and acceptors under controlled conditions to ensure the correct glycosidic linkages are formed. The process may involve the use of catalysts such as Lewis acids to facilitate the glycosylation reaction.
Industrial Production Methods: Industrial production of this compound would likely involve the extraction of Gitoxigenin from plant sources, followed by chemical glycosylation. The process would be optimized for large-scale production, ensuring high yield and purity of the final product. Techniques such as chromatography might be employed to purify the compound.
化学反応の分析
Types of Reactions: Neogitostin can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the sugar moieties.
Reduction: This can affect the glycosidic bonds or the steroid nucleus.
Substitution: This can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
科学的研究の応用
Neogitostin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of complex glycosides.
Biology: Investigated for its effects on cellular processes, particularly those involving ion transport and cell signaling.
Medicine: Explored for its potential therapeutic effects, especially in the treatment of heart conditions due to its cardiac glycoside properties.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control processes.
作用機序
Neogitostin exerts its effects primarily by inhibiting the sodium-potassium ATPase pump in cardiac cells. This inhibition leads to an increase in intracellular sodium levels, which subsequently causes an increase in intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, making this compound effective in treating certain heart conditions .
類似化合物との比較
Digoxin: Another cardiac glycoside with a similar mechanism of action but different sugar moieties.
Ouabain: A cardenolide that also inhibits the sodium-potassium ATPase pump but has a different structure.
Uniqueness of Neogitostin: this compound is unique due to its specific glycosidic linkages and sugar composition, which may influence its pharmacokinetics and pharmacodynamics. Its distinct structure can lead to variations in absorption, distribution, metabolism, and excretion compared to other cardiac glycosides.
特性
CAS番号 |
102280-59-1 |
|---|---|
分子式 |
C42H66O19 |
分子量 |
875.0 g/mol |
IUPAC名 |
3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,3R,4R,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C42H66O19/c1-17-35(61-38-33(51)31(49)29(47)25(60-38)16-56-37-32(50)30(48)28(46)24(14-43)59-37)36(54-4)34(52)39(57-17)58-20-7-9-40(2)19(12-20)5-6-22-21(40)8-10-41(3)27(18-11-26(45)55-15-18)23(44)13-42(22,41)53/h11,17,19-25,27-39,43-44,46-53H,5-10,12-16H2,1-4H3/t17-,19-,20+,21+,22-,23+,24-,25-,27+,28-,29-,30+,31+,32-,33-,34-,35+,36-,37-,38+,39+,40+,41-,42+/m1/s1 |
InChIキー |
BIIZUOKOXXHOLZ-ZKWAHBOSSA-N |
異性体SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


